Pyridine, 2-(1-methylethyl)-, 1-oxide
Overview
Description
Pyridine, 2-(1-methylethyl)-, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an isopropyl group attached to the second position of the pyridine ring and an oxygen atom bonded to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1-methylethyl)-, 1-oxide can be achieved through several methods. One common approach involves the oxidation of 2-isopropylpyridine using oxidizing agents such as peracids (e.g., peracetic acid or m-chloroperbenzoic acid) under controlled conditions . Another method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free and mild conditions are often preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1-methylethyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex N-oxide derivatives.
Reduction: Reduction reactions can convert it back to 2-isopropylpyridine.
Substitution: The nitrogen atom in the pyridine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Peracids, hydrogen peroxide, and molecular oxygen.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Alkyl halides, acyl halides, and other electrophiles.
Major Products:
Oxidation Products: Higher-order N-oxides.
Reduction Products: 2-Isopropylpyridine.
Substitution Products: Various alkylated or acylated derivatives.
Scientific Research Applications
Pyridine, 2-(1-methylethyl)-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-(1-methylethyl)-, 1-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in various chemical reactions, including coordination with metal ions and interaction with biological macromolecules. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Isopropylpyridine: The parent compound without the N-oxide group.
2,6-Diisopropylpyridine: A derivative with two isopropyl groups attached to the pyridine ring.
2-Isopropylpyridin-3-amine: A derivative with an amino group at the third position of the pyridine ring.
Uniqueness: Pyridine, 2-(1-methylethyl)-, 1-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group enhances its ability to participate in oxidation-reduction reactions and interact with metal ions, making it valuable in various applications .
Properties
CAS No. |
65257-53-6 |
---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-oxido-2-propan-2-ylpyridin-1-ium |
InChI |
InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
InChI Key |
VJYVBCPJWGIGFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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